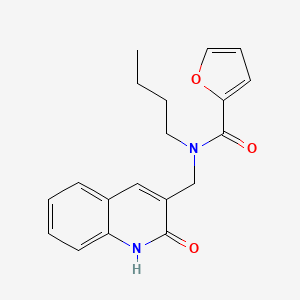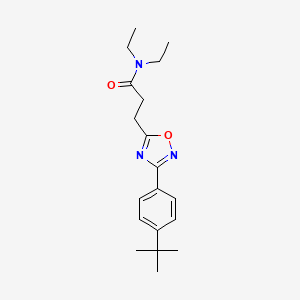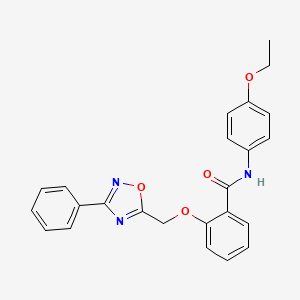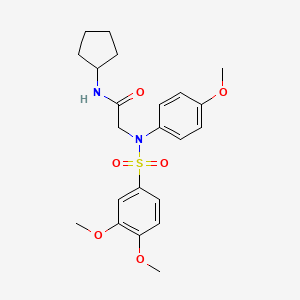
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, also known as CP-690,550, is a chemical compound that has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
作用机制
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide works by inhibiting the activity of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways that activate T cells, which play a critical role in the development of autoimmune diseases. By inhibiting the activity of JAK enzymes, N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide can reduce the activity of T cells and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been shown to reduce the activity of T cells, which play a critical role in the development of autoimmune diseases. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the development of autoimmune diseases. N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide is that it has been extensively studied for its potential use in treating autoimmune diseases, and its mechanism of action is well understood. However, one limitation of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide is that it can have side effects such as an increased risk of infection, and it may not be effective for all patients.
未来方向
There are several future directions for research on N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide. One direction is to investigate the potential use of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide in treating other autoimmune diseases. Another direction is to investigate the potential use of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, future research could investigate the long-term safety and efficacy of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide.
合成方法
The synthesis of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide involves several steps. The first step is the preparation of 3,4-dimethoxy-N-(4-methoxyphenyl)aniline, which is then reacted with cyclopentyl isocyanate to form N-cyclopentyl-3,4-dimethoxy-N-(4-methoxyphenyl)aniline. This compound is then reacted with chloroacetyl chloride to form N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, which is N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide.
科学研究应用
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the activity of T cells, which play a critical role in the development of autoimmune diseases. N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has also been studied for its potential use in preventing organ transplant rejection.
属性
IUPAC Name |
N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-28-18-10-8-17(9-11-18)24(15-22(25)23-16-6-4-5-7-16)31(26,27)19-12-13-20(29-2)21(14-19)30-3/h8-14,16H,4-7,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKGCHUVBLHROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7706232.png)
![2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7706238.png)
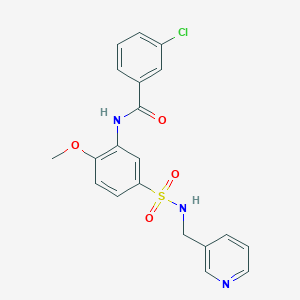

![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)
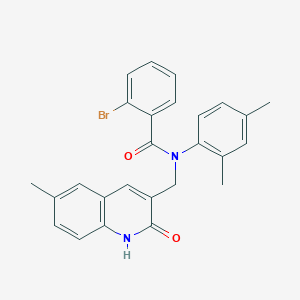
![N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706279.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-methoxypropyl)acetamide](/img/structure/B7706293.png)

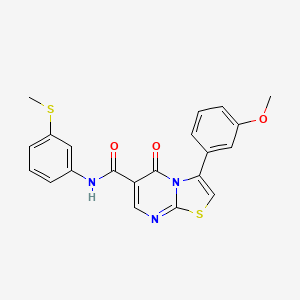
![3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706316.png)
